Phtalate de monoéthyle

Vue d'ensemble

Description

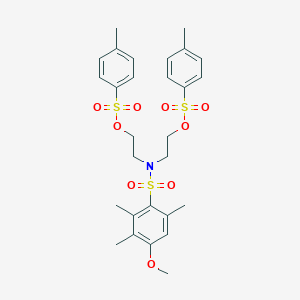

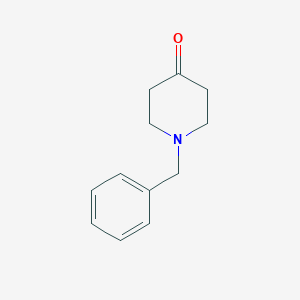

Le phtalate de monoéthyle est un monoester d’acide phtalique résultant de la condensation de l’un des groupes carboxyliques de l’acide phtalique avec l’éthanol . Il est couramment utilisé comme plastifiant dans divers produits pour leur conférer flexibilité et durabilité. Le this compound est également un métabolite du phtalate de diéthyle, largement utilisé dans les produits de soins personnels, les produits pharmaceutiques et d’autres biens de consommation .

Applications De Recherche Scientifique

Mécanisme D'action

Le phtalate de monoéthyle exerce ses effets principalement par le biais de son interaction avec le système endocrinien . Il peut interférer avec la synthèse, le transport et le métabolisme des hormones en se liant aux récepteurs nucléaires, aux récepteurs membranaires et aux voies de signalisation intracellulaires . Cette perturbation peut entraîner divers effets physiologiques et développementaux, en particulier dans les systèmes reproducteur et neurologique .

Analyse Biochimique

Biochemical Properties

Monoethyl phthalate plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules . The breakdown process of Monoethyl phthalate revealed the intermediates phthalic acid, monomethyl phthalate, monoethyl phthalate, and ethyl methyl phthalate .

Cellular Effects

Monoethyl phthalate influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It disrupts the endocrine system, affecting reproductive health and physical development .

Molecular Mechanism

At the molecular level, Monoethyl phthalate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Monoethyl phthalate change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of Monoethyl phthalate vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Monoethyl phthalate is involved in several metabolic pathways . It interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

Monoethyl phthalate is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, which can affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le phtalate de monoéthyle est synthétisé par estérification de l’acide phtalique avec l’éthanol. La réaction implique généralement le chauffage de l’acide phtalique avec l’éthanol en présence d’un catalyseur, tel que l’acide sulfurique, pour faciliter le processus d’estérification . La réaction peut être représentée comme suit :

C6H4(COOH)2+C2H5OH→C6H4(COOC2H5)(COOH)+H2O

Méthodes de production industrielle : En milieu industriel, la production de this compound implique des processus d’estérification à grande échelle. La réaction est réalisée dans des réacteurs équipés de mécanismes de chauffage et d’agitation pour assurer un mélange uniforme et un transfert de chaleur efficace. Le mélange réactionnel est ensuite soumis à une distillation pour séparer l’ester souhaité des sous-produits de la réaction et des matières premières non réagies {_svg_4}.

Analyse Des Réactions Chimiques

Types de réactions : Le phtalate de monoéthyle subit diverses réactions chimiques, notamment des réactions d’hydrolyse, d’oxydation et de substitution .

Réactifs et conditions courants :

Principaux produits formés :

Hydrolyse : Acide phtalique et éthanol.

Oxydation : Acide phtalique et autres dérivés oxydés.

Substitution : Divers esters de phtalate substitués en fonction du substituant introduit.

4. Applications de la recherche scientifique

Le this compound présente plusieurs applications de recherche scientifique dans différents domaines :

Comparaison Avec Des Composés Similaires

Le phtalate de monoéthyle est l’un des nombreux esters de phtalate utilisés comme plastifiants . Des composés similaires comprennent :

- Phtalate de monométhyle

- Phtalate de mono-n-butyle

- Phtalate de mono(2-éthylhexyle)

Unicité : Le this compound est unique par sa structure d’ester spécifique, qui lui confère des propriétés physiques et chimiques distinctes par rapport aux autres esters de phtalate . Sa masse moléculaire relativement faible et ses groupes fonctionnels spécifiques le rendent adapté à certaines applications où d’autres phtalates peuvent être moins efficaces .

Propriétés

IUPAC Name |

2-ethoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-2-14-10(13)8-6-4-3-5-7(8)9(11)12/h3-6H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWHKOHZGJFMIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052696 | |

| Record name | Monoethyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Monoethyl phthalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002120 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2306-33-4 | |

| Record name | Monoethyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2306-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalic acid, monoethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002306334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monoethyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Monoethyl phthalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002120 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(chloromethyl)phenyl]-1H-pyrazole](/img/structure/B134411.png)

![1H-Thieno[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B134423.png)